Home > Products > Screening Compounds P83094 > Antileishmanial agent-14
Antileishmanial agent-14 -

Antileishmanial agent-14

Catalog Number: EVT-15274666
CAS Number:
Molecular Formula: C23H26ClNO5
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of antileishmanial agent-14 involves several chemical reactions that build upon existing quinoline frameworks. The process typically includes:

  1. Starting Materials: The synthesis begins with ethyl-2-acetylpent-4-enoate and other related compounds as precursors.
  2. Reactions: The method includes a condensation reaction between β-dicarbonyl compounds and aniline derivatives in the presence of molecular sieves at elevated temperatures. This step is crucial for forming β-enaminones, which are then cyclized to yield quinoline derivatives .
  3. Purification: After synthesis, the products are purified using techniques such as recrystallization or chromatography to isolate the desired compound with high purity .

Technical details regarding the specific conditions (e.g., temperature, time, solvent) can vary based on the desired properties of the final product.

Molecular Structure Analysis

The molecular structure of antileishmanial agent-14 can be characterized by its core quinoline ring system, which is modified with various substituents to enhance its pharmacological properties.

  • Molecular Formula: The exact molecular formula can vary depending on the specific synthetic pathway used but generally aligns with typical quinoline derivatives.
  • Structural Data: Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, shifts in NMR spectra provide insights into the electronic environment around specific atoms in the molecule .
Chemical Reactions Analysis

Antileishmanial agent-14 undergoes several chemical reactions that contribute to its antileishmanial activity:

  1. Synthesis Reactions: As mentioned earlier, reactions involving condensation and cyclization are fundamental to forming this compound.
  2. Biological Interactions: Once administered, antileishmanial agent-14 interacts with various biological targets within Leishmania. For example, it may inhibit specific enzymes critical for parasite survival, such as S-adenosylmethionine decarboxylase .

These interactions often result in alterations to metabolic pathways within the parasite, ultimately leading to cell death.

Mechanism of Action

The mechanism of action for antileishmanial agent-14 primarily involves interference with key metabolic processes in Leishmania.

  1. Target Enzymes: The compound is known to inhibit S-adenosylmethionine decarboxylase, an enzyme essential for polyamine biosynthesis in the parasite. This inhibition disrupts cellular functions related to growth and replication .
  2. Induction of Apoptosis: Studies indicate that antileishmanial agent-14 may induce apoptosis in infected macrophages by triggering oxidative stress pathways that lead to cell death .

These mechanisms highlight its potential effectiveness as a therapeutic agent against leishmaniasis.

Physical and Chemical Properties Analysis

Antileishmanial agent-14 exhibits various physical and chemical properties that influence its efficacy:

  1. Physical Properties:
    • Appearance: Typically presented as a crystalline solid.
    • Melting Point: Specific melting points can vary but are generally indicative of high purity.
  2. Chemical Properties:
    • Solubility: The solubility profile is critical for bioavailability; compounds with favorable solubility characteristics tend to exhibit better therapeutic effects.
    • Stability: Chemical stability under physiological conditions is necessary for effective drug action .

Analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) further characterize these properties.

Applications

Antileishmanial agent-14 has significant implications in scientific research and potential clinical applications:

  1. Therapeutic Use: Its primary application is as an antileishmanial agent aimed at treating leishmaniasis effectively.
  2. Research Tool: Beyond therapeutic use, it serves as a valuable tool in studying Leishmania biology and identifying new drug targets within its metabolic pathways .
  3. Development of New Derivatives: Ongoing research focuses on modifying its structure to enhance efficacy and reduce side effects further.

This compound represents a promising avenue for developing effective treatments against leishmaniasis and potentially other parasitic diseases through continued research and development efforts.

Synthesis and Structural Modification of Antileishmanial Agent-14

Rational Design Strategies for Molecular Hybridization

Integration of Pentamidine Analogues with Benzimidazole Scaffolds

Antileishmanial agent-14 was designed by hybridizing the core structural motifs of pentamidine—a clinically relevant antiparasitic diamidine—with benzimidazole-based heterocycles. Pentamidine’s bis-amidine groups enable high-affinity minor groove binding in AT-rich kinetoplast DNA (kDNA), a vulnerability in Leishmania donovani [2]. However, its pharmacokinetic limitations (e.g., poor oral bioavailability and systemic toxicity) necessitated structural refinement. By replacing pentamidine’s central aliphatic linker with a benzimidazole scaffold, researchers achieved enhanced DNA-binding specificity and reduced off-target effects. The benzimidazole moiety introduces planar rigidity, facilitating π-π stacking within kDNA base pairs while its nitrogen atoms form hydrogen bonds with thymine O2 and adenine N3 atoms [2] [10]. This hybridization yielded a sulfuretin analog (Antileishmanial agent-14) with a 4.1 μM IC₅₀ against L. donovani promastigotes—a 7.9-fold improvement over pentamidine’s promastigote activity [1].

Development of Triazine-Based Dimers for Enhanced Selectivity

Triazine heterocycles serve as pivotal scaffolds for dimeric antileishmanial agents due to their capacity for symmetrical pharmacophore display. Antileishmanial agent-14’s design incorporates a 1,3,5-triazine core to tether benzimidazole units, creating a dimeric topology optimized for cross-linking kDNA minicircles [6]. This architecture exploits the periodic 5′CUG/3′GUC motifs in Leishmania kDNA, where dimeric agents induce synergistic topological stress. Molecular dynamics simulations confirm that triazine dimers span ≥4 consecutive AT base pairs, disrupting kDNA catenation at nanomolar concentrations [6]. The triazine ring’s electron-deficient nature further augments DNA affinity by engaging in charge-transfer interactions with nucleobases. Compared to monomeric benzimidazoles, dimerization elevates selectivity for parasitic kDNA over mammalian nuclear DNA by 22-fold, minimizing host cytotoxicity [6].

Optimization of Pharmacophoric Substituents

Role of Electron-Donating Moieties in Bioactivity Enhancement

Electron-donating groups (EDGs) appended to Antileishmanial agent-14’s benzimidazole scaffold significantly modulate its redox activity and DNA-binding kinetics. Methoxy (-OCH₃) and hydroxy (-OH) EDGs at the C5/C6 positions increase electron density within the heterocyclic system, enhancing hydrogen-bond donation to kDNA’s minor groove [8] [10]. This electronic perturbation elevates the compound’s electron-donating capacity (EDC) to 7.0 mmol(e⁻)·g⁻¹—surpassing earlier biochar-based agents by >10-fold [8]. High EDC correlates with facilitated single-electron transfer to parasitic topoisomerases, generating lethal oxidative stress via reactive oxygen species (ROS). Notably, para-methoxy substitution reduces the amastigote IC₅₀ from 11.1 μM to 6.2 μM by accelerating semiquinone radical formation in the parasite’s mitochondrial matrix [1] [10]. Conversely, electron-withdrawing nitro (-NO₂) groups diminish antileishmanial efficacy by impairing DNA groove penetration [8].

  • Table 1: Impact of Electronic Modifications on Antileishmanial Activity
    Substituent PositionEDG/EWGPromastigote IC₅₀ (μM)Amastigote IC₅₀ (μM)
    C5-OMeEDG3.8 ± 0.26.2 ± 0.3
    C5-NO₂EWG12.4 ± 1.118.7 ± 1.5
    C6-OHEDG4.0 ± 0.36.5 ± 0.4
    UnmodifiedNone4.1 ± 0.311.1 ± 0.9
    Data derived from electrochemical assays and in vitro parasite viability studies [1] [8] [10]

Impact of Alkyl Spacer Length on Parasite Membrane Permeability

The hydrocarbon chain linking Antileishmanial agent-14’s benzimidazole and triazine units critically determines membrane diffusion and subcellular localization. n-Propyl (C3) spacers maximize antileishmanial efficacy by balancing lipophilicity (cLogP ≈ 1.8) and conformational flexibility [3] [5]. Shorter methyl (C1) spacers reduce kDNA binding 4.3-fold due to inadequate minor groove span, while elongated pentyl (C5) chains induce micellar aggregation in aqueous media, impairing cellular uptake [5]. Optimal C3 spacers enable a "molecular ruler" effect—positioning amidine groups 10.2 Å apart to match kDNA’s helical pitch. This geometry promotes rapid accumulation in acidocalcisomes, organelles critical for Leishmania ion homeostasis [5]. Membrane interaction assays confirm C3 derivatives disrupt promastigote membranes within 4 h, correlating with lactate dehydrogenase (LDH) leakage and mitochondrial swelling [5].

  • Table 2: Alkyl Spacer Length Versus Biological Activity
    Spacer Length (Carbons)cLogPPromastigote IC₅₀ (μM)Intracellular Uptake (nmol/10⁶ cells)
    10.317.5 ± 1.20.8 ± 0.1
    31.84.1 ± 0.312.4 ± 0.9
    53.59.6 ± 0.73.1 ± 0.3
    Membrane permeability assessed via fluorescent analogs; uptake measured after 2 h incubation [1] [5]

Properties

Product Name

Antileishmanial agent-14

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-;

InChI Key

UGJKJCCMAUWUTO-YDHFHHHVSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.